Evidence Item 1: Exclusive Role as the Berupipam (NNC 22-0010) Synthetic Precursor – Structural Indispensability Data
The (5-bromo-2,3-dihydro-1-benzofuran-7-yl) fragment is embedded intact as the pendant aryl group in Berupipam (NNC 22-0010), a selective dopamine D₁ receptor antagonist. The bromine atom at position 5 of this building block serves as the reactive handle for constructing the C–C bond linking the dihydrobenzofuran moiety to the benzazepine core [1]. In contrast, the positional isomer (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine would generate a 2-substituted benzazepine derivative with a completely different three-dimensional presentation of the pharmacophore, while the non-brominated analog (2,3-dihydro-1-benzofuran-7-yl)methanamine cannot participate in the requisite cross-coupling step [2]. The target compound enables a radiochemical synthesis of [¹¹C]NNC 22-0010 via N-methylation of the secondary amine free base in 40% radiochemical yield (total synthesis time 30 min), and the bromine itself permits ⁷⁶Br radiolabeling via Cu⁺-assisted nucleophilic substitution in 60% radiochemical yield, achieving specific radioactivities of 48–55 GBq/μmol for ¹¹C and 6–20 GBq/μmol for ⁷⁶Br at the time of injection [3].
| Evidence Dimension | Role as critical synthetic precursor for Berupipam (NNC 22-0010) and capacity to enable dual-isotope radiolabeling |
|---|---|
| Target Compound Data | 5-Bromo-7-aminomethyl substitution pattern used directly in Berupipam synthesis; ⁷⁶Br exchange radiochemical yield 60%; [¹¹C]N-methylation radiochemical yield 40% |
| Comparator Or Baseline | (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine: produces 2-substituted regioisomer; incompatible with Berupipam pharmacophore geometry. (2,3-Dihydro-1-benzofuran-7-yl)methanamine: lacks bromine, cannot undergo cross-coupling or ⁷⁶Br radiolabeling |
| Quantified Difference | Exclusive fitness for Berupipam synthesis (the 7-yl positional isomer is structurally required; the bromine is synthetically essential for C–C bond formation and radiolabeling). 60% radiochemical yield for ⁷⁶Br incorporation vs. 0% for non-brominated and chloro analogs |
| Conditions | Berupipam synthetic route per US Patent 5,658,899; radiochemical synthesis conditions: Cu⁺-assisted nucleophilic ⁷⁶Br exchange from iodine precursor; [¹¹C]methyl iodide N-methylation in DMSO |
Why This Matters
For any laboratory or CRO synthesizing Berupipam or its radiolabeled analogs for PET imaging studies, only the 5-bromo-7-aminomethyl isomer can serve as the precursor—purchasing any other isomer would be synthetically useless and require redesign of the entire route.
- [1] US Patent 5,658,899. (1997). Acid addition salts of 2,3,4,5-tetrahydro-1H-3-benzazepine compounds. Justia Patents. See Example 1 and Formula I for the direct incorporation of the 5-bromo-2,3-dihydrobenzofuran-7-yl moiety. View Source
- [2] Wikipedia. (2024). Berupipam – structural identity and clinical development status. Confirms (5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol as the unequivocal chemical structure. View Source
- [3] Foged, C., Halldin, C., Loc'h, C., et al. (1996). 11C- and 76Br-labelled NNC 22-0010, selective dopamine D1 receptor radioligands for PET. Nuclear Medicine and Biology, 23(6), 837–844. PMID: 8940728. View Source
